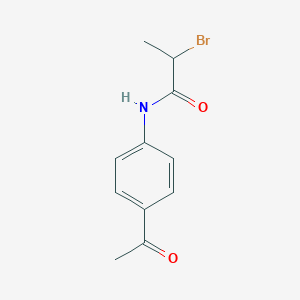
N-(4-acetylphenyl)-2-bromopropanamide
Descripción general
Descripción
N-(4-Acetylphenyl)-2-bromopropanamide, or 4-APB, is a synthetic compound that has been studied for its potential use in scientific research applications. It is a derivative of the neurotransmitter dopamine, and has been studied for its ability to act as an agonist, or activator, of dopamine receptors in the brain. 4-APB is a relatively new compound, and its potential applications are still being explored.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Properties
N-(4-acetylphenyl)-2-bromopropanamide and related compounds have been synthesized and studied for their antimicrobial properties. For instance, Baranovskyi et al. (2018) described the synthesis of 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides and their subsequent testing for antibacterial and antifungal activity. This research indicates the potential of these compounds in the development of new antimicrobial agents Baranovskyi et al., 2018.
Structural Analysis and Spectroscopic Characterization
In-depth structural analysis and spectroscopic characterization of compounds related to N-(4-acetylphenyl)-2-bromopropanamide have been conducted, as reported by Polo-Cuadrado et al. (2021). Their study on N-(4-acetylphenyl)quinoline-3-carboxamide provides insights into the molecular structure and properties of similar compounds, utilizing techniques like FT-IR, NMR, and X-ray diffraction Polo-Cuadrado et al., 2021.
Biological Evaluation and Molecular Modeling
Saeed et al. (2022) synthesized and evaluated the biological properties of N-((4-acetylphenyl)carbamothioyl)pivalamide, a compound structurally related to N-(4-acetylphenyl)-2-bromopropanamide. Their study involved systematic experimental and theoretical analyses, including enzyme inhibition activities and density functional theory studies. This work contributes to understanding the biological and chemical properties of similar compounds Saeed et al., 2022.
Anticonvulsant Activity
A study by Robertson et al. (1987) on compounds structurally related to N-(4-acetylphenyl)-2-bromopropanamide demonstrated significant anticonvulsant activity in animal models. This research suggests the potential application of these compounds in the development of new anticonvulsant drugs Robertson et al., 1987.
In Vivo Metabolism Studies
Investigations into the in vivo metabolism of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, have been conducted to understand the metabolic pathways and potential therapeutic applications of these compounds. This type of research is crucial for drug development and safety assessment Kanamori et al., 2002.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-bromopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-7(12)11(15)13-10-5-3-9(4-6-10)8(2)14/h3-7H,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJSEPMXGKFSEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-bromopropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



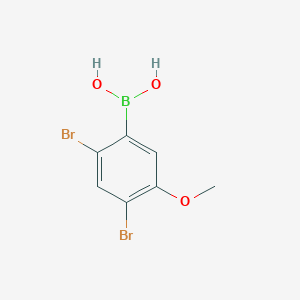
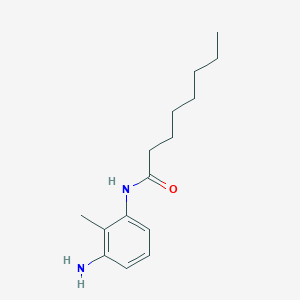
![Methyl 2-[(pyridin-3-ylmethyl)amino]benzoate](/img/structure/B1386794.png)
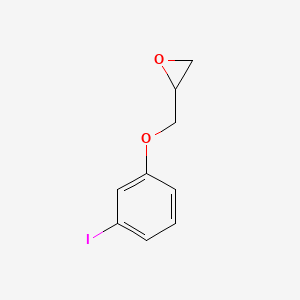
![2-[Cyclohexyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1386800.png)
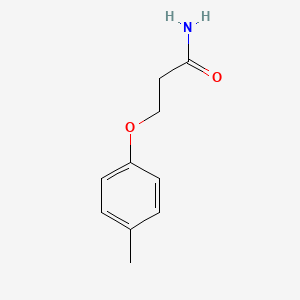
![N-(tert-Butyl)-6-(3-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386803.png)
![1-[(4-Propylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386804.png)
![1-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B1386805.png)
![N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo-[3,4-d][1,3]thiazol-5-yl]-N-methylglycine](/img/structure/B1386806.png)
![N'-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide](/img/structure/B1386807.png)
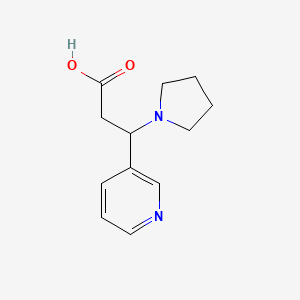
![2,3-Dimethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine](/img/structure/B1386811.png)
![3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B1386812.png)